

Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No.: B063938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound **2-(4-Methylpiperazin-1-yl)ethanethioamide**. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a combination of predicted data and data from analogous compounds containing the 4-methylpiperazine and thioamide functional groups. This information is intended to serve as a reference for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(4-Methylpiperazin-1-yl)ethanethioamide**. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.0 - 9.0	br s	2H	-C(=S)NH ₂
~ 2.8 - 3.2	t	2H	-CH ₂ -C(=S)
~ 2.4 - 2.8	m	8H	Piperazine ring protons
~ 2.2 - 2.3	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 200 - 210	C=S (Thioamide)
~ 55 - 60	-CH ₂ -C(=S)
~ 50 - 55	Piperazine ring carbons (-CH ₂ -N)
~ 45 - 50	-CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Medium-Strong	N-H stretching (thioamide)
2950 - 2800	Medium-Strong	C-H stretching (aliphatic)
1600 - 1650	Strong	N-H bending (thioamide)
1400 - 1500	Medium	C-N stretching (thioamide)
1120 - 1250	Medium-Strong	C=S stretching (thioamide)[1]

Table 4: Predicted Mass Spectrometry Data

Based on the molecular formula $C_7H_{15}N_3S$, the predicted mass-to-charge ratios (m/z) for various adducts are listed below.[2]

Adduct	Predicted m/z
$[M+H]^+$	174.10594
$[M+Na]^+$	196.08788
$[M+K]^+$	212.06182
$[M]^+$	173.09811

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

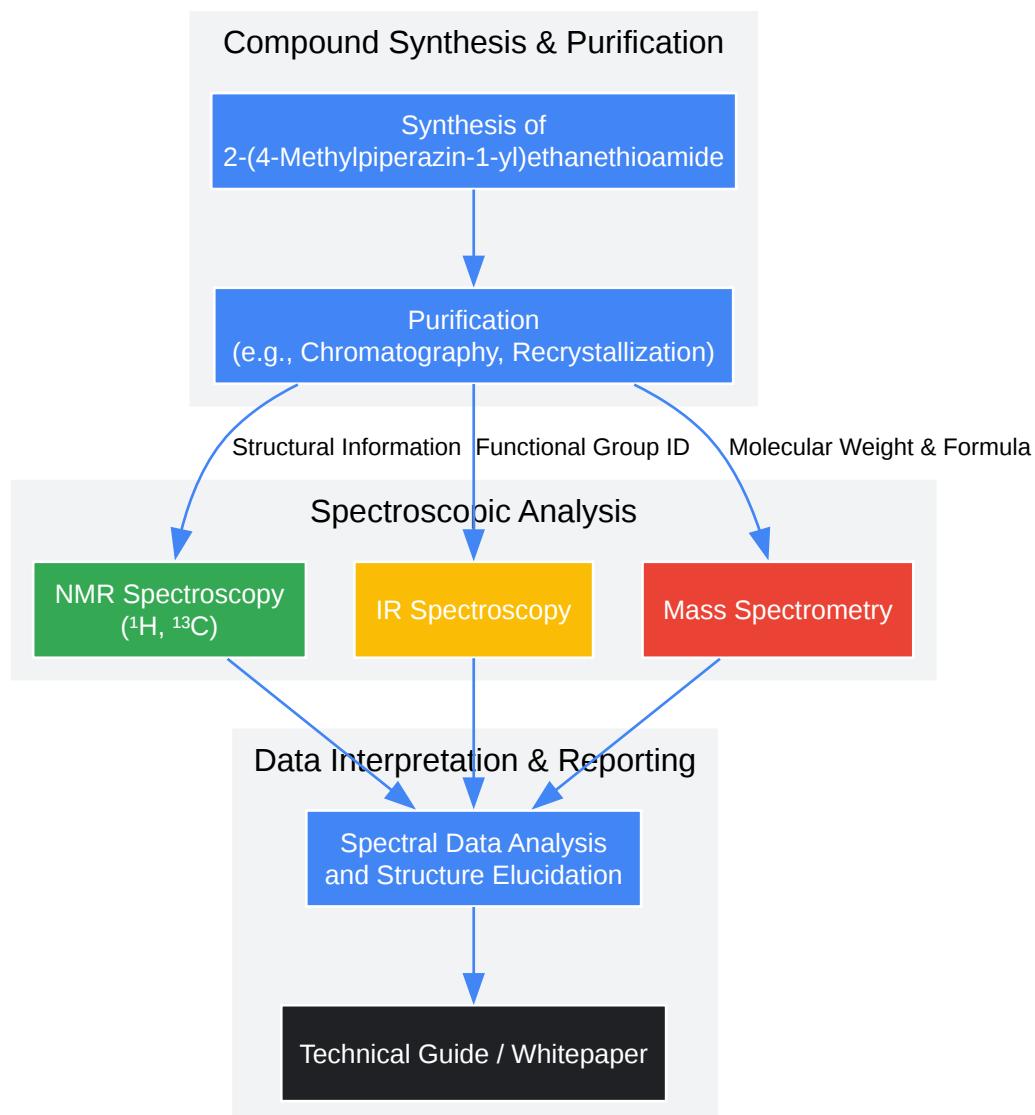
- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

- Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis of a Chemical Compound

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(4-methylpiperazin-1-yl)ethanethioamide (C7H15N3S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063938#spectroscopic-data-for-2-4-methylpiperazin-1-yl-ethanethioamide-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com